(cis)2-Iodocyclopropanecarboxylic acid
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Overview
Description
(cis)2-Iodocyclopropanecarboxylic acid is an organic compound with the molecular formula C4H5IO2 and a molecular weight of 211.99 g/mol It is a cyclopropane derivative where an iodine atom is attached to the second carbon of the cyclopropane ring, and a carboxylic acid group is attached to the first carbon
Preparation Methods
The synthesis of (cis)2-Iodocyclopropanecarboxylic acid typically involves the iodination of cyclopropanecarboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the cyclopropane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
(cis)2-Iodocyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodocarboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(cis)2-Iodocyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (cis)2-Iodocyclopropanecarboxylic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar compounds to (cis)2-Iodocyclopropanecarboxylic acid include other iodinated cyclopropane derivatives, such as (trans)2-Iodocyclopropanecarboxylic acid and 1-Iodocyclopropanecarboxylic acid. These compounds share similar structural features but differ in the position and stereochemistry of the iodine atom. The unique cis-configuration of this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
2-iodocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDIEQQVGNSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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